10-N-Boc-amino-dec-1-ene
CAS No.: 313469-03-3
Cat. No.: VC2337402
Molecular Formula: C15H29NO2
Molecular Weight: 255.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313469-03-3 |
---|---|
Molecular Formula | C15H29NO2 |
Molecular Weight | 255.4 g/mol |
IUPAC Name | tert-butyl N-dec-9-enylcarbamate |
Standard InChI | InChI=1S/C15H29NO2/c1-5-6-7-8-9-10-11-12-13-16-14(17)18-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,16,17) |
Standard InChI Key | NBZBQHNWIXSPLW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCCCCCCC=C |
Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCCCC=C |
Introduction
Chemical Structure and Properties
10-N-Boc-amino-dec-1-ene, with the IUPAC name tert-butyl N-dec-9-enylcarbamate, possesses a molecular formula of C15H29NO2 and a molecular weight of approximately 255.40 g/mol . The compound's structure combines a long-chain alkene with a protected amine group, offering distinct reactivity at both functional sites. This dual functionality makes it particularly valuable in organic synthesis where orthogonal reactivity is desired.
Physical and Chemical Properties
The physical state of 10-N-Boc-amino-dec-1-ene is a colorless liquid that exhibits characteristic solubility properties consistent with its structure. It is generally insoluble in water but readily dissolves in common organic solvents, reflecting its predominantly hydrophobic nature with a LogP value of 4.81870 . This solubility profile is particularly advantageous in organic synthesis applications where reactions are typically conducted in non-aqueous media.
Table 1: Key Physical and Chemical Properties of 10-N-Boc-amino-dec-1-ene
Structural Identifiers
For unambiguous identification in chemical databases and literature, 10-N-Boc-amino-dec-1-ene is associated with specific structural identifiers. These identifiers are crucial for researchers seeking to locate information about this compound across various chemical databases and ensure reproducibility in scientific studies.
The canonical SMILES notation for this compound is CC(C)(C)OC(=O)NCCCCCCCCC=C, which provides a linear string representation of its molecular structure . For more comprehensive structural representation, the International Chemical Identifier (InChI) is InChI=1S/C15H29NO2/c1-5-6-7-8-9-10-11-12-13-16-14(17)18-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,16,17) . The InChIKey, a hashed version of the InChI string designed for web searches, is NBZBQHNWIXSPLW-UHFFFAOYSA-N .
Synthesis Methods
Standard Synthetic Approach
10-N-Boc-amino-dec-1-ene is typically synthesized through a reaction between 1-decene and tert-butyl carbamate (Boc-NH2). This reaction requires catalysis by a strong base, commonly sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), which deprotonates the carbamate nitrogen to generate a nucleophile capable of attacking the alkene. The reaction proceeds through a complex mechanism that ultimately results in the formation of the Boc-protected amine with the terminal alkene preserved.
The synthetic route must be carefully controlled to ensure regioselectivity, particularly to avoid side reactions at the alkene functionality. Reaction conditions, including temperature, solvent choice, and catalyst loading, play crucial roles in determining the yield and purity of the final product. Modern synthetic approaches often incorporate modified reaction conditions to enhance yield, improve stereoselectivity, and minimize the formation of byproducts.
Alternative Synthesis Strategies
While the direct reaction of 1-decene with tert-butyl carbamate represents the most common synthetic approach, alternative strategies have been developed to address specific challenges or to accommodate different starting materials. One such alternative involves the Boc-protection of pre-formed 10-amino-dec-1-ene using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or sodium bicarbonate. This approach is particularly useful when the amine precursor is readily available.
Another strategy involves the preservation of a terminal alkene during a synthetic sequence, where the Boc-protected amine is incorporated at an earlier stage. Subsequent transformations are performed with careful selection of reagents and conditions to avoid reactions at the alkene moiety. This approach is valuable in complex synthetic pathways where the construction of the carbon skeleton occurs in multiple steps.
Chemical Reactivity
Deprotection Reactions
One of the most significant aspects of 10-N-Boc-amino-dec-1-ene's reactivity is the selective cleavage of the Boc protecting group under acidic conditions. This deprotection reaction is fundamental in peptide synthesis and various organic transformations where temporary protection of the amine functionality is required. The acid-mediated deprotection typically employs trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
The deprotection mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by loss of the tert-butyl cation as isobutene. The resulting carbamic acid spontaneously decarboxylates to yield the free amine. Interestingly, HCl-mediated deprotection exhibits unique second-order kinetics due to protonation equilibria, enabling precise control over reaction rates. This kinetic behavior is particularly valuable in reactions where controlled release of the free amine is desired.
Nucleophilic Substitution and Addition Reactions
The Boc-protected amine in 10-N-Boc-amino-dec-1-ene can participate in various nucleophilic substitution reactions while retaining the protective group, making it valuable for downstream applications. The compound's terminal alkene can undergo a range of addition reactions, including hydroboration-oxidation, epoxidation, and hydrogenation, providing access to a diverse array of functionalized derivatives.
Pd(II)/bis-sulfoxide catalysis can convert the N-Boc amine to oxazolidinones via allylic C–H oxidation, representing an important transformation in the synthesis of heterocyclic compounds. Additionally, the compound can react with arylboroxines under rhodium catalysis to form secondary benzamides, with excellent tolerance for a range of reducible functional groups. These reactions highlight the versatility of 10-N-Boc-amino-dec-1-ene as a building block in complex organic synthesis.
Acid-Catalyzed Rearrangements
Under strong acidic conditions, the Boc group of 10-N-Boc-amino-dec-1-ene can facilitate various skeletal rearrangements. The Curtius rearrangement, which converts acyl azides to isocyanates, is one such transformation that enables peptide chain elongation. Another important reaction is the Fischer indole synthesis, which forms indole derivatives through acid-catalyzed cyclization.
These acid-catalyzed rearrangements provide synthetic routes to complex nitrogen-containing structures that would be difficult to access through other means. The rearrangements often proceed with high stereoselectivity and can be utilized in the synthesis of natural products and pharmaceutical intermediates with specific stereochemical requirements.
Applications in Research and Industry
Organic Synthesis Applications
10-N-Boc-amino-dec-1-ene serves as a versatile intermediate in organic synthesis, particularly in reactions where selective functionalization is required. Its primary utility lies in its role as a protected amine-containing building block, allowing for reactions to occur at the terminal alkene without interference from the amine group. This orthogonal reactivity is essential in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and specialized materials.
The compound is particularly valuable in multi-step syntheses where different functional groups must be modified in a specific sequence. The Boc protecting group can be retained through various transformations of the alkene moiety and then selectively removed when the free amine is needed for subsequent reactions. This selective deprotection capability makes 10-N-Boc-amino-dec-1-ene an important tool in sophisticated organic synthesis strategies.
Surface Modification and Nanotechnology
An emerging application for 10-N-Boc-amino-dec-1-ene is in the modification of silicon surfaces for advanced sensing technologies. The compound has been utilized in the functionalization of oxide-free silicon surfaces to enhance biosensing capabilities. After hydrosilylation reactions, the modified silicon surface exhibits improved detection sensitivity for biomolecules, making it valuable in the development of next-generation biosensors.
In nanowire-based field-effect transistor (FET) sensors, 10-N-Boc-amino-dec-1-ene facilitates the immobilization of biomolecules on sensor surfaces. This application represents a significant advancement in real-time, label-free detection of biological entities. The compound's ability to form self-assembled monolayers on silicon nanowires has shown particular promise in creating PNA-functionalized SiNWFET devices for detecting single-stranded DNA via UV-initiated hydrosilylation.
Table 2: Applications of 10-N-Boc-amino-dec-1-ene in Research and Industry
Application Area | Description | Key Advantages |
---|---|---|
Organic Synthesis | Building block for complex molecules | Selective reactivity, orthogonal protection |
Pharmaceutical Research | Synthesis of drug intermediates | Controlled amine reactivity, versatile functionalization |
Surface Modification | Functionalization of silicon surfaces | Enhanced biosensing capabilities |
Nanotechnology | Creation of self-assembled monolayers | Improved biomolecule detection in sensor applications |
Peptide Synthesis | Protected amine component | Selective deprotection under controlled conditions |
Pharmaceutical Research
10-N-Boc-amino-dec-1-ene plays a significant role in pharmaceutical research as a precursor for various active pharmaceutical ingredients and intermediates. The compound's dual functionality—a protected amine and a terminal alkene—provides pharmaceutical chemists with a versatile building block that can be elaborated in numerous ways to access complex drug structures.
In medicinal chemistry, the ability to selectively modify different portions of a molecule is crucial for structure-activity relationship studies. 10-N-Boc-amino-dec-1-ene enables such selective modifications, allowing researchers to systematically alter molecular structures and evaluate the impact on biological activity. This capability is particularly valuable in lead optimization stages of drug discovery, where fine-tuning of molecular properties can significantly impact efficacy and pharmacokinetic profiles.
Analytical Characterization
Spectroscopic Identification
The structural characterization of 10-N-Boc-amino-dec-1-ene typically employs a combination of spectroscopic techniques, with nuclear magnetic resonance (NMR) spectroscopy being particularly informative. In 1H NMR analysis, characteristic signals include the terminal alkene protons (typically around δ 5.0-5.8 ppm), the tert-butyl group of the Boc moiety (a strong singlet at approximately δ 1.4 ppm), and the NH proton (a broad signal that may appear between δ 4.5-5.5 ppm, depending on concentration and solvent).
Carbon-13 NMR spectroscopy provides additional structural confirmation, with the carbonyl carbon of the carbamate group typically appearing around δ 155-160 ppm and the alkene carbons showing signals in the δ 115-140 ppm region. Mass spectrometry further confirms the molecular weight and fragmentation pattern characteristic of Boc-protected amines, including the loss of the tert-butyl group and CO2 during fragmentation.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the analysis of 10-N-Boc-amino-dec-1-ene, particularly for purity determination and reaction monitoring. These techniques are especially valuable in synthetic chemistry laboratories where the compound is prepared and used as an intermediate.
For HPLC analysis, reverse-phase conditions with UV detection at approximately 210-220 nm (targeting the carbamate chromophore) are typically effective. Gas chromatography may require derivatization due to the polar carbamate group, although the compound's moderate molecular weight and the presence of the long alkyl chain with terminal alkene provide sufficient volatility for direct GC analysis under appropriate conditions.
Structure-Activity Relationships
Effect of Chain Length
The ten-carbon chain in 10-N-Boc-amino-dec-1-ene provides specific physicochemical properties that influence its behavior in chemical reactions and applications. Studies on analogous compounds with varying chain lengths (from 6 to 12 carbons) reveal that the decyl chain represents an optimal balance between flexibility and lipophilicity for many applications, particularly in surface modification and self-assembly processes.
Chain length variation significantly impacts properties such as solubility, melting point, and self-assembly behavior. Shorter-chain analogues typically exhibit reduced hydrophobicity and altered packing arrangements in self-assembled monolayers, while longer chains may introduce excessive flexibility that can disrupt ordered arrangements in certain applications. The specific properties of 10-N-Boc-amino-dec-1-ene make it particularly suitable for applications requiring a balance of hydrophobicity and conformational flexibility.
Protecting Group Influence
The tert-butyloxycarbonyl (Boc) protecting group in 10-N-Boc-amino-dec-1-ene imparts specific reactivity patterns that distinguish it from compounds protected with alternative groups such as fluorenylmethyloxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz). The Boc group's acid lability and base stability provide a complementary protection strategy to these alternatives, allowing for orthogonal deprotection strategies in complex syntheses.
Comparative studies of reactivity patterns between Boc, Fmoc, and Cbz-protected amines with identical carbon chains reveal distinct differences in stability under various reaction conditions. The steric bulk of the tert-butyl group in the Boc-protected amine can also influence reaction rates at nearby sites, particularly in reactions involving the terminal alkene, where the protecting group may affect approach trajectories of reagents.
Recent Research Developments
Biosensing Applications
Recent studies have explored the application of 10-N-Boc-amino-dec-1-ene in advanced biosensing technologies, particularly in the development of silicon nanowire-based sensor devices. Research has demonstrated that the compound can be effectively used to functionalize silicon surfaces, creating platforms for the immobilization of biological recognition elements such as antibodies, peptides, and nucleic acids.
The ability of 10-N-Boc-amino-dec-1-ene to form well-ordered self-assembled monolayers on silicon surfaces has been leveraged to develop highly sensitive biosensors. Following surface attachment through reactions with the terminal alkene, the Boc group can be selectively removed to expose the amine functionality, which then serves as an anchor point for biomolecule attachment. This approach has shown particular promise in the creation of label-free electrical biosensors capable of detecting specific biological targets with high sensitivity and selectivity.
Green Chemistry Approaches
In alignment with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis and utilization of 10-N-Boc-amino-dec-1-ene. These approaches aim to reduce the environmental impact of chemical processes by employing catalysts that operate under milder conditions, reducing solvent usage, and minimizing waste generation.
Innovations in catalytic systems, including the use of recyclable heterogeneous catalysts and enzyme-mediated transformations, represent significant advances in the sustainable synthesis of 10-N-Boc-amino-dec-1-ene and its derivatives. Additionally, flow chemistry techniques have been explored to enhance reaction efficiency and reduce the environmental footprint of manufacturing processes involving this compound. These developments reflect the broader trend toward more sustainable practices in chemical research and industrial applications.
Future Research Directions
Advanced Materials Development
Future research involving 10-N-Boc-amino-dec-1-ene is likely to explore its potential in the development of advanced materials with tailored properties. The compound's dual functionality makes it particularly valuable in the creation of specialized polymers, dendrimers, and nanostructured materials where precise control over surface chemistry is required.
Research into stimuli-responsive materials that incorporate 10-N-Boc-amino-dec-1-ene derivatives could lead to new smart materials with applications in drug delivery, sensing, and adaptive technologies. The acid-labile nature of the Boc protecting group could be exploited to create materials that respond to pH changes in their environment, releasing functional amines at specific locations or under particular conditions.
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